molecular formula C25H20O6 B2399408 (Z)-benzyl 2-((2-(4-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate CAS No. 623117-93-1

(Z)-benzyl 2-((2-(4-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate

Cat. No. B2399408
CAS RN: 623117-93-1
M. Wt: 416.429
InChI Key: JDLXMLVUHGCCBA-QRVIBDJDSA-N
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Description

Molecular Structure Analysis

The molecular structure of a similar compound, “{[(2Z)-2-(4-Methoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate”, has a molecular formula of C18H13O6, an average mass of 325.293 Da, and a monoisotopic mass of 325.071747 Da .

Scientific Research Applications

Photodynamic Therapy Applications

The synthesis and characterization of zinc phthalocyanines substituted with new benzenesulfonamide derivative groups containing Schiff base have shown that these compounds possess significant photophysical and photochemical properties. They exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, which are crucial for Type II photodynamic therapy mechanisms. This indicates a potential application in the treatment of cancer through photodynamic therapy due to their efficient singlet oxygen generation capabilities (Pişkin, Canpolat, & Öztürk, 2020).

Antibacterial and Cytotoxic Studies

Research on p-Methoxybenzyl-substituted and benzyl-substituted N-heterocyclic carbene (NHC)-silver complexes has demonstrated high antibacterial activity against Gram-negative bacteria (Escherichia coli) and Gram-positive bacteria (Staphylococcus aureus). Furthermore, preliminary in vitro cytotoxicity investigations on the Caki-1 cell lines have provided insights into their potential as therapeutic agents, with certain complexes showing notable IC 50 values, suggesting their effectiveness in inhibiting cancer cell growth (Patil et al., 2010).

Synthetic Chemistry: Protection and Deprotection Strategies

The use of 4-methoxy-α-methylbenzyl alcohol as a new protecting group for carboxylic acids, and its subsequent hydrolysis by 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) demonstrates its compatibility with several functional groups. This process showcases an efficient strategy for the protection and deprotection of carboxylic acids in synthetic chemistry, facilitating the manipulation of molecules for further chemical transformations (Yoo, Kim Hye, & Yong Kyu, 1990).

Photochemical Oxidation Processes

Studies on the photocatalytic oxidation of benzyl alcohol and its derivatives into corresponding aldehydes have highlighted the efficiency of TiO2 photocatalysts under O2 atmosphere. This reaction proceeds with high conversion and selectivity, not only under UV light but also visible light irradiation. Such findings open avenues for the application of photocatalytic processes in the selective oxidation of organic compounds, offering a green and efficient method for the production of aldehydes from alcohols (Higashimoto et al., 2009).

properties

IUPAC Name

benzyl 2-[[(2Z)-2-[(4-methoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20O6/c1-28-19-9-7-17(8-10-19)13-23-25(27)21-12-11-20(14-22(21)31-23)29-16-24(26)30-15-18-5-3-2-4-6-18/h2-14H,15-16H2,1H3/b23-13-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDLXMLVUHGCCBA-QRVIBDJDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OCC(=O)OCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OCC(=O)OCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-benzyl 2-((2-(4-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate

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